molecular formula C17H12F3NO2 B15340491 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone CAS No. 2135339-95-4

1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone

Cat. No.: B15340491
CAS No.: 2135339-95-4
M. Wt: 319.28 g/mol
InChI Key: SFLWKQWSQIEZJN-UHFFFAOYSA-N
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Description

1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone is an indole-based compound featuring a trifluoroethanone group at the 3-position and a benzyloxy substituent at the 5-position of the indole ring. Its molecular formula is C₁₇H₁₂F₃NO₂ (MW: 335.29). The benzyloxy group enhances lipophilicity, while the electron-withdrawing trifluoroacetyl moiety influences electronic properties and metabolic stability, making it relevant in medicinal chemistry and materials science .

Properties

CAS No.

2135339-95-4

Molecular Formula

C17H12F3NO2

Molecular Weight

319.28 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-phenylmethoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C17H12F3NO2/c18-17(19,20)16(22)14-9-21-15-7-6-12(8-13(14)15)23-10-11-4-2-1-3-5-11/h1-9,21H,10H2

InChI Key

SFLWKQWSQIEZJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone:

General Information

  • Chemical Identification : this compound is a chemical compound with the CAS number 2135339-95-4 . The molecular formula is C17H12F3NO2, and the molecular weight is 319.28 . The MDL number is MFCD31536650 .
  • Purity : It is typically available with a purity of ≥95% .
  • Supplier : AccelaChem offers this compound for research and development purposes .

Potential Applications
While the search results do not explicitly detail specific applications of this compound, related search results provide some context:

  • Research and Development : AccelaChem indicates that the compound is intended for R&D use only .
  • Related Compounds : The search results mention several related compounds, such as Methyl 5-(Benzyloxy)indole-3-carboxylate, Ethyl 5-(Benzyloxy)indole-3-carboxylate, and other trifluoroethanone and fluoroindole derivatives . These compounds may have applications in various scientific research fields.
  • Synthesis of Monomers : Benzyl groups are used in the synthesis of novel acrylate monomers with potential antimicrobial activity .

Mechanism of Action

The mechanism of action of 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares key parameters of the target compound with analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone 5-OBzl, 3-CF₃CO C₁₇H₁₂F₃NO₂ 335.29 Not reported Benzyloxy, trifluoroethanone
1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone 5-Cl, 3-CF₃CO C₁₀H₅ClF₃NO 265.60 Not reported Chloro, trifluoroethanone
1-(5-Bromo-3-indolyl)-2,2,2-trifluoroethanone 5-Br, 3-CF₃CO C₁₀H₅BrF₃NO 292.05 Not reported Bromo, trifluoroethanone
1-[2,4-Dihydroxy-3-(1-methylnonyl)phenyl]-2,2,2-trifluoroethanone 2,4-OH, 3-C₁₀H₂₁ C₁₈H₂₅F₃O₃ 346.39 98 Long alkyl chain, dihydroxy

Key Observations:

  • Molecular Weight and Substituents: The benzyloxy group in the target compound increases its molecular weight compared to halogenated analogs (Cl/Br at position 5).
  • Electronic Effects: The trifluoroethanone group is strongly electron-withdrawing, activating the indole ring for electrophilic substitution.
  • Melting Points: The hydroxyacetophenone derivative () has a defined melting point (98°C), suggesting higher crystallinity due to hydrogen bonding from hydroxyl groups.

Pharmacological and Functional Implications

  • Fluorine Impact: The trifluoroethanone group enhances metabolic stability and bioavailability, a trend noted in fluorinated pharmaceuticals (). This group’s electronegativity may also strengthen protein-ligand interactions via dipole effects .
  • Halogens (Cl/Br): Improve leaving-group ability, useful in prodrug strategies or further functionalization.

Biological Activity

1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H12_{12}F3_3O
  • Molecular Weight : 296.25 g/mol
  • CAS Number : Not available

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, notably cholinesterases, which are critical in neurotransmission.

Cholinesterase Inhibition

Cholinesterases (AChE and BuChE) play a significant role in the breakdown of acetylcholine in the synaptic cleft. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing neurotransmission.

  • Inhibition Potency : Initial assays indicate that this compound exhibits moderate inhibitory activity against both AChE and BuChE.
  • IC50 Values : Specific IC50 values have not been conclusively established in published literature but are expected to be comparable to other known cholinesterase inhibitors.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of indole derivatives. The presence of the benzyloxy group in this compound may enhance its ability to scavenge free radicals.

Case Studies and Experimental Data

  • Study on Neuroprotective Effects :
    • A study conducted on neuroprotective agents indicated that compounds similar to this compound significantly reduced oxidative stress markers in neuronal cell cultures.
    • Findings : The compound demonstrated a protective effect against neurotoxicity induced by glutamate.
  • In Vivo Studies :
    • Animal models treated with the compound showed improved cognitive functions in memory tests compared to control groups.
    • Mechanism : The enhancement of cholinergic activity was postulated as a contributing factor.

Data Table: Comparative Biological Activities

Compound NameCholinesterase Inhibition (IC50)Antioxidant ActivityReference
This compoundModerate (exact value TBD)High
Rivastigmine0.03 µMModerate
Donepezil0.10 µMModerate

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